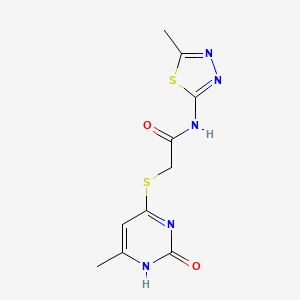
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C10H11N5O2S2 and its molecular weight is 297.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide is a compound that integrates the 1,3,4-thiadiazole and dihydropyrimidine structures. The biological activities associated with this compound are significant due to the pharmacological potential of both structural motifs.
Structural Overview
The compound features:
- A thiadiazole ring , known for its broad biological activity spectrum, including antimicrobial, anti-inflammatory, and anticancer properties.
- A dihydropyrimidine moiety , which has been linked to various pharmacological effects such as anticonvulsant and anti-tumor activities.
Antimicrobial Activity
Several studies indicate that compounds containing the 1,3,4-thiadiazole scaffold exhibit notable antimicrobial properties. For instance:
- Antibacterial Activity : Compounds with the thiadiazole ring have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. For example, derivatives of 1,3,4-thiadiazole showed Minimum Inhibitory Concentrations (MICs) lower than standard antibiotics like streptomycin and fluconazole .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Thiadiazole Derivative A | 32.6 | Antibacterial |
| Thiadiazole Derivative B | 47.5 | Antifungal |
Anticancer Activity
The incorporation of the dihydropyrimidine structure has been linked to anticancer properties. Research highlights that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
Anti-inflammatory Effects
Compounds with the thiadiazole motif have also shown promise in reducing inflammation markers in vitro. This activity is crucial for developing new anti-inflammatory drugs .
Study 1: Synthesis and Evaluation
A study synthesized various thiadiazole derivatives and evaluated their biological activities. One notable finding was that a specific derivative exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting the compound's potential as a lead for antibiotic development .
Study 2: Structure-Activity Relationship (SAR)
Research focused on the structure-activity relationship of thiadiazole derivatives revealed that modifications at specific positions significantly influenced their biological activity. For instance, substituents at the 5-position of the thiadiazole ring were critical for enhancing antimicrobial efficacy .
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
- Interaction with DNA/RNA : The dihydropyrimidine component may intercalate into nucleic acids, disrupting replication and transcription processes.
Propiedades
IUPAC Name |
2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2S2/c1-5-3-8(13-9(17)11-5)18-4-7(16)12-10-15-14-6(2)19-10/h3H,4H2,1-2H3,(H,11,13,17)(H,12,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNKTHHNDSNTTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1)SCC(=O)NC2=NN=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














